4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol
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Overview
Description
4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C12H18FNO It is characterized by the presence of a fluorophenyl group attached to an ethylamino chain, which is further connected to a butanol moiety
Preparation Methods
The synthesis of 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol typically involves multiple steps. One common synthetic route starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 1-(4-fluorophenyl)ethylamine. This intermediate is then reacted with butan-2-ol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to various physiological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar compounds to 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol include:
- 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol
- 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-3-ol
- 4-{[1-(4-Fluorophenyl)ethyl]amino}butanoic acid These compounds share structural similarities but differ in the position of functional groups or the presence of additional substituents. The uniqueness of this compound lies in its specific arrangement of the fluorophenyl and butanol groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-[1-(4-fluorophenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C12H18FNO/c1-9(15)7-8-14-10(2)11-3-5-12(13)6-4-11/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI Key |
SVEBGFRNGYOBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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